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Compound of Interest

Compound Name: Elacestrant-d4-1

Cat. No.: B12366413 Get Quote

This guide provides a detailed comparison of the linearity and analytical range for Elacestrant

quantification using a validated liquid chromatography-tandem mass spectrometry (LC-MS/MS)

method with Elacestrant-d4 as an internal standard. The performance of this bioanalytical

method is evaluated against industry-standard regulatory guidelines and another published

method for a different matrix, offering researchers and drug development professionals a

comprehensive overview of assay capabilities.

Introduction to Elacestrant Analysis
Elacestrant is a novel, nonsteroidal selective estrogen receptor degrader (SERD) developed for

the treatment of ER-positive breast cancer.[1][2] Accurate and precise quantification of

Elacestrant in biological matrices is critical for pharmacokinetic, pharmacodynamic, and

toxicology studies during drug development.[3][4] A robust, validated bioanalytical method

ensures that the data generated are reliable for regulatory submissions.[3][4] Linearity and

range are fundamental parameters in this validation, defining the concentration span over

which the assay is accurate, precise, and reproducible.[5]

Experimental Protocols
This section details the methodologies for the quantification of Elacestrant, primarily focusing

on the analysis in human plasma using Elacestrant-d4 as the stable isotope-labeled internal

standard (SIL-IS).
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Method 1: Elacestrant in Human Plasma by LC-MS/MS

Objective: To determine the concentration of Elacestrant in human plasma, urine, and

cerebrospinal fluid (CSF) for pharmacokinetic studies.[1]

Internal Standard (IS): Deuterated Elacestrant-d4.[1][6]

Sample Preparation: A liquid-liquid extraction procedure is employed. To 150 µl of plasma,

300 µl of 1% formic acid in water is added before extraction.[1]

Chromatography:

System: Acquity UPLC[1]

Column: Acquity UPLC BEH Shield RP18 (50 × 2.1 mm, 1.7 µm)[1]

Mobile Phase: A gradient of acetonitrile and 0.1% formic acid in water.[1]

Flow Rate: 0.8 ml/min[1]

Mass Spectrometry:

System: Sciex 5000 mass spectrometer[1]

Ionization: Electrospray Ionization (ESI), positive mode.

Detection: Multiple Reaction Monitoring (MRM)[7]

MRM Transitions:

Elacestrant: m/z 459.35 → 268.15[1]

Elacestrant-d4 (IS): m/z 463.35 → 272.23[1][6]

Method 2: Elacestrant in Pharmaceutical Dosage Forms by LC-MS/MS

Objective: To identify and quantify Elacestrant in pharmaceutical tablet formulations.[8]

Internal Standard: Not specified in the provided abstract.
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Chromatography:

Column: Agilent Eclipse XDB-C18 (150 x 4.6 mm, 3.5 µm)[8]

Mobile Phase: Isocratic elution (details not specified).[8]

Flow Rate: 1.0 mL/min[8]

Detection: Photodiode Array (PDA) detector in conjunction with tandem mass spectrometry

(MS/MS).[8]

Data Presentation: Linearity and Range Comparison
The performance of the bioanalytical method is compared with a method for pharmaceutical

analysis and benchmarked against standard regulatory acceptance criteria from the FDA.[3][4]
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Parameter
Method 1:
Elacestrant in
Plasma[1]

Method 2:
Elacestrant in
Tablets[8]

Regulatory
Acceptance
Criteria (FDA)[3][4]

Analyte Elacestrant Elacestrant
Drug and its

metabolite(s)

Internal Standard Elacestrant-d4 Not Specified
SIL-IS is preferred

where possible

Linear Range 0.05 – 100 ng/mL 25 – 150 µg/mL

Range must cover

expected

concentrations

Lower Limit of

Quantification (LLOQ)
0.05 ng/mL 1.0 µg/mL

Response should be ≥

5x blank response

Upper Limit of

Quantification (ULOQ)
100 ng/mL 150 µg/mL

Highest standard on

the calibration curve

Correlation Coefficient

(r²)

Not explicitly stated,

but implied by

validation

0.99979

Not strictly defined,

but should indicate a

strong fit

Calibration Curve

Model

Not explicitly stated,

typically linear or

weighted linear

regression

Not explicitly stated

The simplest model

that adequately

describes the

concentration-

response relationship

should be used.

Accuracy at

LLOQ/ULOQ

Validated (data not

shown)
Not explicitly stated

Back-calculated

concentrations should

be within ±20% of

nominal (±25% for

LBA)

Precision at

LLOQ/ULOQ

Validated (data not

shown)
Not explicitly stated

Coefficient of Variation

(CV) should not

exceed 20% (25% for

LBA)
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Visualizations
The following diagrams illustrate the experimental workflow and the logical process for

determining the linearity of a bioanalytical assay.
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Caption: Workflow for Elacestrant quantification in plasma.
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Caption: Logic for linearity and range determination.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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